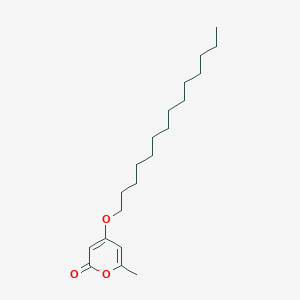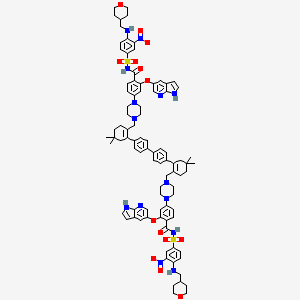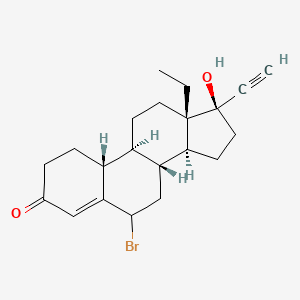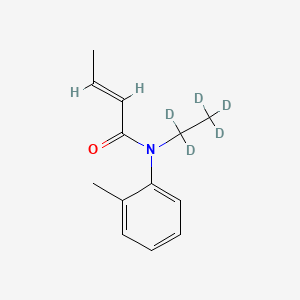
Crotamitone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotamitone-d5 is a deuterated form of crotamitone, a topical scabicidal and antipruritic agent used for the treatment of scabies and pruritus (itching of the skin). The deuterated form, this compound, is often used in scientific research as a reference standard in various analytical applications .
Analyse Des Réactions Chimiques
Crotamitone-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Crotamitone-d5 is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of crotamitone in various samples.
Biology: In studies involving the metabolism and pharmacokinetics of crotamitone.
Medicine: In the development and testing of new formulations and treatments for scabies and pruritus.
Industry: In the quality control and assurance of pharmaceutical products containing crotamitone.
Mécanisme D'action
The mechanism of action of Crotamitone-d5 is similar to that of crotamitone. Crotamitone exerts its effects by producing a counter-irritation. As it evaporates from the skin, it produces a cooling effect that helps to divert the body’s attention away from the itching. It is also believed to be toxic to the scabies mite, although the exact mechanism is not fully understood .
Comparaison Avec Des Composés Similaires
Crotamitone-d5 can be compared with other similar compounds, such as:
Crotamitone: The non-deuterated form, used for the same therapeutic purposes.
Butalbital-D5: Another deuterated compound used as a reference standard in analytical research.
Decamethylcyclopentasiloxane: A deuterated organosilicon compound used in various industrial applications.
This compound is unique in its specific use as a reference standard for crotamitone, providing enhanced precision in analytical measurements due to the presence of deuterium atoms.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
208.31 g/mol |
Nom IUPAC |
(E)-N-(2-methylphenyl)-N-(1,1,2,2,2-pentadeuterioethyl)but-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+/i2D3,5D2 |
Clé InChI |
DNTGGZPQPQTDQF-DQPOGWBTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1C)C(=O)/C=C/C |
SMILES canonique |
CCN(C1=CC=CC=C1C)C(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


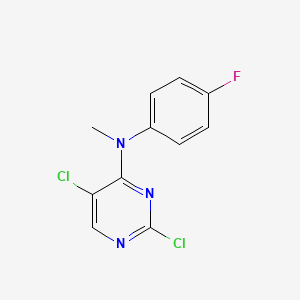
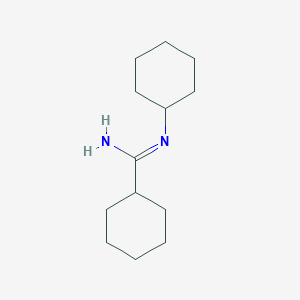
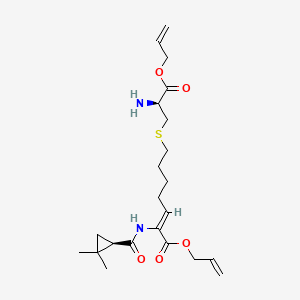
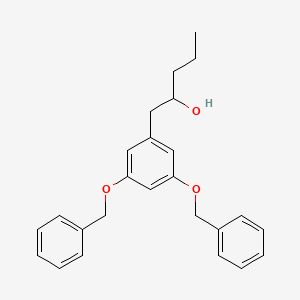
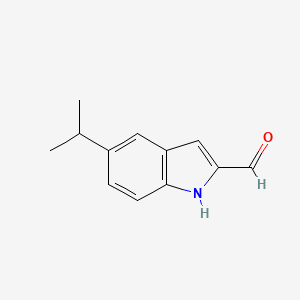
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
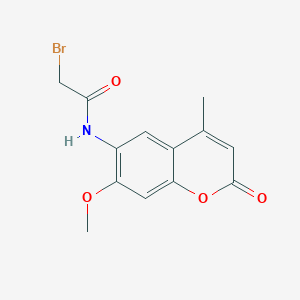

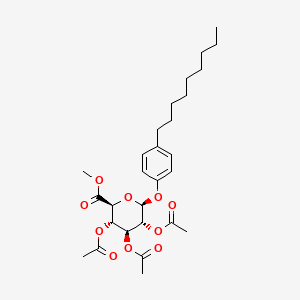
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
